REACTION_CXSMILES
|
[CH2:1]([C:3]([C:8]1[C:9]([CH3:14])=[N:10][CH:11]=[CH:12][CH:13]=1)([O:6][CH3:7])[CH2:4][CH3:5])[CH3:2].ClC1C=C(C=CC=1)C(OO)=[O:20]>C(Cl)Cl>[CH2:1]([C:3]([C:8]1[C:9]([CH3:14])=[N+:10]([O-:20])[CH:11]=[CH:12][CH:13]=1)([O:6][CH3:7])[CH2:4][CH3:5])[CH3:2]
|
Name
|
|
Quantity
|
0.176 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)(OC)C=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
0.473 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column (6:1 EtOAc/MeOH)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(OC)C=1C(=[N+](C=CC1)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.188 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |